1-Ethynyl-7-azabicyclo[2.2.1]heptane 1-Ethynyl-7-azabicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18153705
InChI: InChI=1S/C8H11N/c1-2-8-5-3-7(9-8)4-6-8/h1,7,9H,3-6H2
SMILES:
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

1-Ethynyl-7-azabicyclo[2.2.1]heptane

CAS No.:

Cat. No.: VC18153705

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynyl-7-azabicyclo[2.2.1]heptane -

Specification

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 1-ethynyl-7-azabicyclo[2.2.1]heptane
Standard InChI InChI=1S/C8H11N/c1-2-8-5-3-7(9-8)4-6-8/h1,7,9H,3-6H2
Standard InChI Key KRLOIZFGAGSIEN-UHFFFAOYSA-N
Canonical SMILES C#CC12CCC(N1)CC2

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Framework

The compound’s backbone consists of a 7-azabicyclo[2.2.1]heptane system, a norbornane derivative where one bridgehead carbon is replaced by a nitrogen atom. This substitution introduces significant electronic and steric effects, altering reactivity compared to unsubstituted bicyclic systems. The ethynyl group at the 1-position enhances rigidity and provides a site for further functionalization .

Molecular Geometry

X-ray crystallography of related azabicycloheptanes reveals a puckered bicyclic structure with bond angles and lengths consistent with strained ring systems. The nitrogen lone pair occupies an exo orientation, influencing intermolecular interactions .

Electronic Effects

The nitrogen atom’s electron-withdrawing character polarizes adjacent bonds, while the ethynyl group contributes π-electron density. This combination creates a dipole moment that facilitates interactions with biological targets .

PropertyValue
Molecular FormulaC₈H₁₁N
Molecular Weight121.18 g/mol
CAS Number116350-35-7
DensityNot reported
Boiling PointNot reported

Synthetic Methodologies

Diels-Alder Cycloaddition

The primary synthesis route involves a Diels-Alder reaction between N-substituted pyrroles and acetylenic dienophiles. This method yields the bicyclic core in moderate efficiencies (18–36%), with yields depending on substituent electronics and reaction conditions .

Optimization Strategies

  • Catalysis: Lewis acids such as ZnCl₂ improve regioselectivity.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

  • Temperature: Reactions proceed optimally at 80–100°C .

Alternative Routes

  • Cyclization of pyrrolidine precursors.

  • Bromination at the bridgehead.

  • Dehydrohalogenation to form the bicyclic framework.

  • Ethynylation via Sonogashira coupling .

Biological Activity and Mechanism

Cholinergic Receptor Modulation

1-Ethynyl-7-azabicyclo[2.2.1]heptane exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype implicated in cognitive function. Structural analogs demonstrate IC₅₀ values in the nanomolar range, surpassing reference compounds like epibatidine .

Structure-Activity Relationships (SAR)

  • Ethynyl Group: Critical for π-π stacking with receptor aromatic residues.

  • Nitrogen Orientation: Exo configuration enhances binding affinity .

Opioid Receptor Interactions

Derivatives act as dual μ- and δ-opioid receptor agonists, with analgesic efficacy comparable to morphine in rodent models. The bicyclic scaffold’s rigidity prevents metabolic degradation, prolonging activity.

Applications in Medicinal Chemistry

Neurodegenerative Disease Therapeutics

The compound’s nAChR agonism positions it as a candidate for Alzheimer’s disease treatment. Preclinical studies show improved cognition in transgenic mouse models, attributed to enhanced cholinergic transmission .

Analgesic Development

Dual opioid receptor activation offers a pathway to non-addictive pain relievers. Fluorinated derivatives (e.g., 7-fluoro analogs) exhibit improved blood-brain barrier penetration and bioavailability .

Recent Advances and Derivative Design

Fluorinated Analogues

Diethylaminosulfur trifluoride (DAST)-mediated fluorination at the 7-position yields derivatives with enhanced metabolic stability. Geminal difluorides show promise in PET imaging applications .

Heterocyclic Hybrids

Mitsunobu coupling introduces pyridyl ether and isoxazole moieties, expanding pharmacological diversity. For example, 7-(pyridyloxy) derivatives display subtype-selective nAChR modulation .

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